

Sodium Nitromalonaldehyde: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: Sodium nitromalonaldehyde

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This technical guide provides an in-depth analysis of **sodium nitromalonaldehyde**, a key reagent in organic synthesis. The document outlines its chemical structure, IUPAC nomenclature, physicochemical properties, and a detailed experimental protocol for its synthesis.

Chemical Structure and IUPAC Name

Sodium nitromalonaldehyde is an organic salt. The anionic component, nitromalonaldehyde, is a three-carbon dialdehyde with a nitro group attached to the central carbon. The negative charge is delocalized across the oxygen atoms of the carbonyl and nitro groups. The IUPAC name for the sodium salt is sodium 3-hydroxy-2-nitro-2-propenal^{[1][2]}. Other systematic names include the sodium salt of nitromalonaldehyde and (1-Formyl-1-nitro-2-oxoethyl) sodium^{[1][2][3][4]}. The compound is often available as a monohydrate.

The chemical structure can be represented by the following diagram:

Caption: Chemical structure of **Sodium Nitromalonaldehyde**.

Physicochemical Properties

A summary of the key quantitative data for **sodium nitromalonaldehyde** is presented in the table below. The data primarily pertains to the monohydrate form, which is the common commercial form.

Property	Value	Source(s)
Molecular Formula	C ₃ H ₂ NNaO ₄ (anhydrous)	[4][5][6][7]
C ₃ H ₂ NNaO ₄ ·H ₂ O (monohydrate)	[2][8]	
Molecular Weight	139.04 g/mol (anhydrous)	[5][6][7]
157.06 g/mol (monohydrate)	[1][2][8]	
CAS Number	34461-00-2	[1][2][4][5][7][8][9]
Melting Point	120-124 °C	[2][5]
Appearance	White crystalline solid, pink or tan needles	[3][5]
Solubility	Soluble in water and polar organic solvents	[5]
Storage Temperature	2-8°C	[2][5]

Experimental Protocol: Synthesis of Sodium Nitromalonaldehyde Monohydrate

The following procedure is a modification of the method of Hill and Torrey, as described in Organic Syntheses.[3]

Materials:

- Mucobromic acid
- Sodium nitrite

- 95% Ethanol
- Water

Equipment:

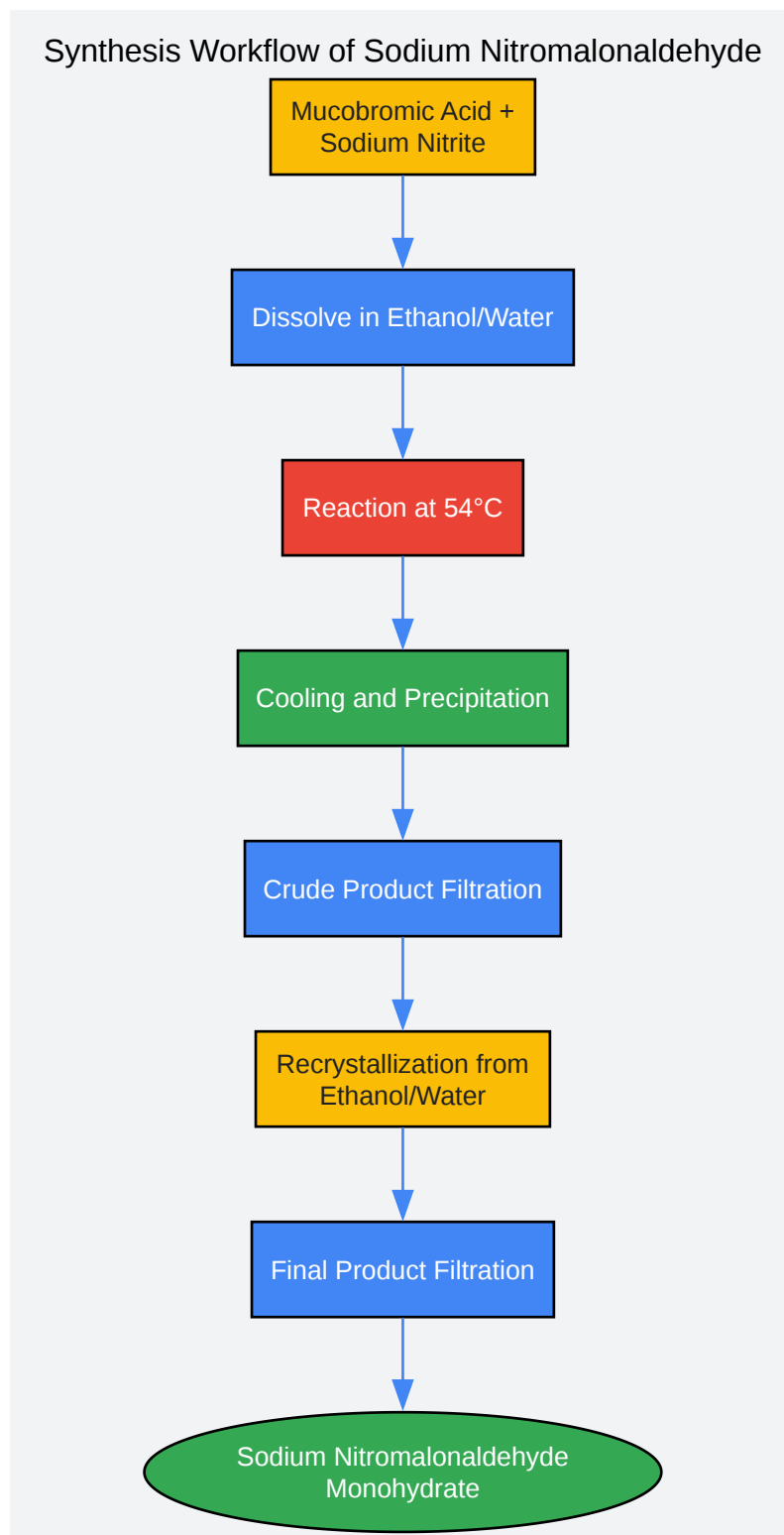
- 2-liter three-necked round-bottomed flask
- Thermometer
- Dropping funnel
- Mechanical stirrer
- Gas vent
- Ice bath
- Büchner funnel

Procedure:

- In a 2-liter three-necked round-bottomed flask equipped with a thermometer, dropping funnel, mechanical stirrer, and gas vent, dissolve 258 g (3.74 moles) of sodium nitrite in 250 ml of water. Heat the mixture with stirring to dissolve the solid.
- Prepare a solution of 258 g (1 mole) of mucobromic acid in 250 ml of warm 95% ethanol.
- Place the mucobromic acid solution in the dropping funnel and add it dropwise to the sodium nitrite solution over a period of 70–80 minutes with constant stirring.
- A mildly exothermic reaction will occur, the solution will turn deep red, and gas will be evolved. Maintain the reaction temperature at $54 \pm 1^\circ\text{C}$ by intermittent application of an ice bath.
- After the addition is complete, stir the mixture for an additional 10 minutes at $54 \pm 1^\circ\text{C}$.
- Cool the mixture to $0\text{--}5^\circ\text{C}$ using an ice bath while stirring continuously.

- Collect the fine, yellow precipitate on a pre-chilled Büchner funnel.
- Transfer the slightly moist crude product to a 1-liter flask and add a mixture of 400 ml of 95% ethanol and 100 ml of water. Heat the mixture to boiling.
- Filter the hot solution to remove any fine yellow solid.
- Cool the clear red filtrate to 0–5°C.
- Collect the recrystallized product, which appears as pink or tan needles of **sodium nitromalonaldehyde** monohydrate, on a Büchner funnel.
- Dry the product in the air at room temperature. The expected yield is 57–65 g (36–41%).^[3]

Logical Workflow for Synthesis:



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Caption: Workflow for the synthesis of **sodium nitromalonaldehyde**.

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